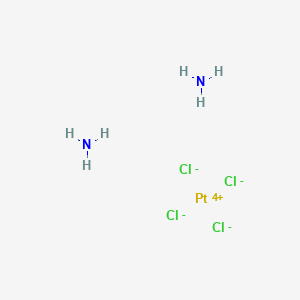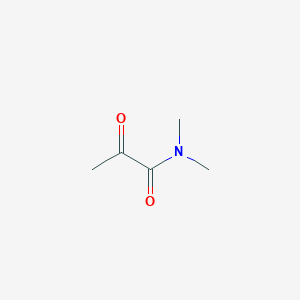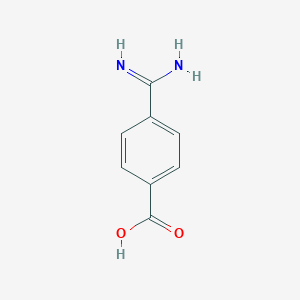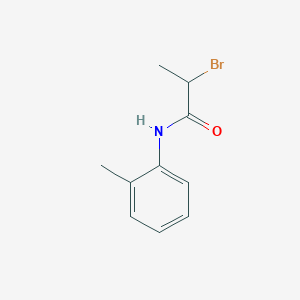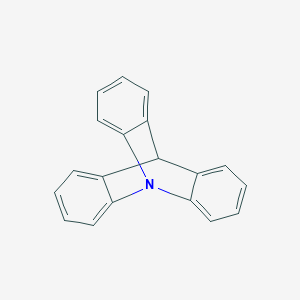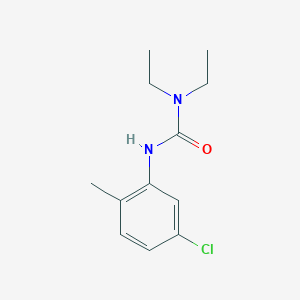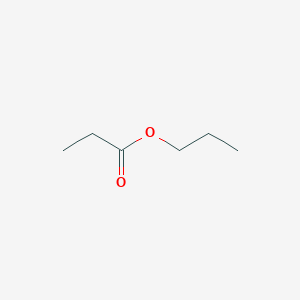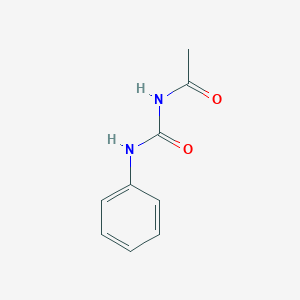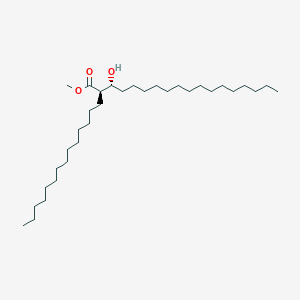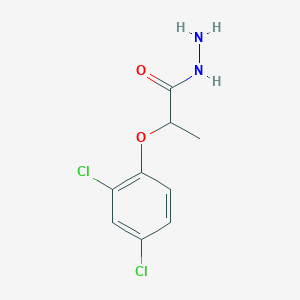
2-(2,4-Dichlorophenoxy)propanehydrazide
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)propanehydrazide is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. The compound of interest is related to various research areas, including the synthesis of complex molecules, the study of their molecular structures, and the analysis of their physical and chemical properties. Although the provided papers do not directly discuss 2-(2,4-Dichlorophenoxy)propanehydrazide, they provide valuable insights into related compounds and their behaviors, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2,4-dichloroacetophenone with other reagents. For example, one study describes the synthesis of a compound by reacting 2,4-dichloroacetophenone with 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that similar synthetic routes could be employed for the synthesis of 2-(2,4-Dichlorophenoxy)propanehydrazide, using appropriate hydrazide reagents under similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as IR and single crystal X-ray diffraction studies . Computational methods like HF and DFT are also employed to predict vibrational wavenumbers and to perform analyses such as NBO, HOMO and LUMO, and MEP . These methods could be applied to 2-(2,4-Dichlorophenoxy)propanehydrazide to gain insights into its molecular geometry, electronic structure, and potential reactivity.
Chemical Reactions Analysis
The chemical behavior of chlorinated phenols, which are structurally related to 2-(2,4-Dichlorophenoxy)propanehydrazide, has been studied under various conditions. For instance, the oxidative thermal degradation of 2-chlorophenol has been examined, revealing a range of products and suggesting mechanisms involving radical intermediates . This information could be relevant when considering the potential degradation pathways or reactivity of 2-(2,4-Dichlorophenoxy)propanehydrazide under similar conditions.
Physical and Chemical Properties Analysis
The analysis of 2,4-D and its esters via gas-liquid chromatography and mass spectrometry provides insights into the physical properties and analytical methods suitable for such compounds . The mineralization of 2,4-D by Phanerochaete chrysosporium indicates the biological degradation pathways and environmental fate of this class of compounds . Additionally, the presence of chlorinated dibenzo-p-dioxins and dibenzofurans as contaminants in older formulations of 2,4-D suggests the importance of analyzing impurities and understanding their impact on the environment and human health .
Applications De Recherche Scientifique
Nonlinear Optical Properties : Propanehydrazides, including variants similar to 2-(2,4-Dichlorophenoxy)propanehydrazide, have been studied for their nonlinear optical properties. These compounds show potential for applications in optical devices such as optical limiters and switches (Naseema et al., 2012).
Antitumor Properties : Research has been conducted on compounds incorporating the 2,4-dichlorophenoxy nucleus, showing promising antitumor activity. This includes studies on specific compounds like 2-{2-[2-(2,4-dichlorophenoxy)acetyl]hydrazono}-N'-(4-fluorophenyl)propanehydrazonoyl chloride, which demonstrated significant efficacy against tumor cell lines (Abdel-Wahab et al., 2011).
Toxicity and Residue Determination : The toxicity and residue issues of 2,4-Dichlorophenoxy have been reviewed, highlighting concerns about its immunotoxicity, reproductive toxicity, and detection methods (Lu Qi-yu, 2011).
Kinetic Resolution in Biochemical Processes : The enantioselectivity of Candida rugosa lipase has been improved in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, which is structurally related to 2-(2,4-Dichlorophenoxy)propanehydrazide (Cipiciani et al., 1998).
Green Synthesis of Complexes : The preparation of complexes using 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide via a green, solid-state ball milling strategy has been reported. These complexes have been evaluated for antimicrobial, antioxidant, and cytotoxic activities (Fekri & Zaky, 2014).
Photodegradation Studies : The photodegradation of compounds similar to 2-(2,4-Dichlorophenoxy)propanehydrazide, such as dichlophop-methyl, has been analyzed, providing insights into environmental degradation pathways and potential toxic metabolites (Brodsky et al., 1994).
Herbicidal and Plant Growth Effects : The physiological effects of related herbicides on plants have been studied, revealing insights into mechanisms of action and selective toxicity (Shimabukuro et al., 1978).
Bioinformatic Characterization for Brain Disorders : Schiff bases, including derivatives of propanehydrazide, have been characterized for their potential in treating neurodegenerative diseases. This research provides insights into the pharmacokinetics, pharmacodynamics, and binding to therapeutic targets of these compounds (Avram et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASHHUFHMQDNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370506 | |
| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propanehydrazide | |
CAS RN |
15253-89-1 | |
| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




